4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-GAMMA-GLU-4-ABZ-OH involves the coupling of gamma-glutamyl and 4-aminobenzoic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of H-GAMMA-GLU-4-ABZ-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-GAMMA-GLU-4-ABZ-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), ethanol as a solvent.
Substitution: Electrophiles like alkyl halides, organic solvents such as dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of oxidized derivatives of H-GAMMA-GLU-4-ABZ-OH.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
H-GAMMA-GLU-4-ABZ-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in studies involving enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential therapeutic applications in drug development and disease treatment.
Mechanism of Action
The mechanism of action of H-GAMMA-GLU-4-ABZ-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It can also interact with cellular proteins, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
H-GAMMA-GLU-4-ABZ-OH can be compared with other similar compounds such as:
Gamma-glutamyl-4-nitroanilide: Similar in structure but contains a nitro group instead of an amino group.
Gamma-glutamyl-4-methoxyaniline: Contains a methoxy group instead of an amino group.
Gamma-glutamyl-4-chloroaniline: Contains a chloro group instead of an amino group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of H-GAMMA-GLU-4-ABZ-OH in specific research contexts .
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-[(4-amino-4-carboxybutanoyl)amino]benzoic acid |
InChI |
InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
DPRFSOHHKVLCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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